molecular formula C10H15ClN4O2 B11781116 tert-Butyl 3-chloro-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate

tert-Butyl 3-chloro-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B11781116
M. Wt: 258.70 g/mol
InChI Key: JDJKSTLDKMAZII-UHFFFAOYSA-N
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Description

tert-Butyl 3-chloro-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate: is a heterocyclic compound that belongs to the class of triazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-chloro-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the triazole ring: This step involves the formation of the triazole ring through a cycloaddition reaction, often using azides and alkynes.

    tert-Butyl ester formation: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or primary amines.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Dihydro or tetrahydro derivatives of the triazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of novel heterocyclic compounds:

Biology

    Biological activity studies: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

    Drug development: Due to its unique structure, the compound is explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

Industry

    Material science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of tert-Butyl 3-chloro-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-chloro-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate: can be compared with other triazolopyrazine derivatives, such as:

Uniqueness

    This compound: is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, leading to the formation of diverse derivatives with potentially unique properties.

Properties

Molecular Formula

C10H15ClN4O2

Molecular Weight

258.70 g/mol

IUPAC Name

tert-butyl 3-chloro-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate

InChI

InChI=1S/C10H15ClN4O2/c1-10(2,3)17-9(16)14-4-5-15-7(6-14)8(11)12-13-15/h4-6H2,1-3H3

InChI Key

JDJKSTLDKMAZII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=C(N=N2)Cl)C1

Origin of Product

United States

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